N10-(Trifluoroacetyl)pteroic acid

説明

Contextualization within Pteridine (B1203161) Chemistry and Folate Metabolism Pathways

Pteridines are a class of heterocyclic compounds that play crucial roles in numerous biological processes. Pteroic acid itself is a fundamental building block in the biosynthesis of folates, which are essential B vitamins vital for DNA synthesis, repair, and methylation, as well as for amino acid metabolism. biosynth.com

The introduction of the trifluoroacetyl group to pteroic acid creates N10-(Trifluoroacetyl)pteroic acid. This modification is significant as it allows for more targeted chemical manipulations and studies of folate-dependent pathways. The trifluoroacetyl group acts as a protecting group, which can be selectively removed under specific conditions, facilitating the synthesis of complex folic acid derivatives. This strategic modification enables researchers to investigate the intricate mechanisms of folate receptors and enzymes involved in folate metabolism.

Historical Perspectives on its Development and Early Research Applications

The synthesis and study of this compound emerged from the broader investigation of antifolates as potential therapeutic agents. Early research focused on creating analogs of folic acid to interfere with the metabolic processes of cancer cells and microorganisms that rely on folate for proliferation.

While specific historical timelines for its first synthesis are not extensively documented in the provided results, its use as a key intermediate in the preparation of folic acid derivatives is a well-established practice in organic synthesis. rsc.org Initial applications likely revolved around its utility as a protected form of pteroic acid, enabling the synthesis of specifically modified folate analogs for studying enzyme-substrate interactions and the development of targeted drug delivery systems.

Significance as a Research Compound in Synthetic Organic Chemistry and Medicinal Chemistry

The importance of this compound in modern research is multifaceted.

In synthetic organic chemistry , it serves as a crucial intermediate for the creation of a wide array of folic acid derivatives. scientificlabs.co.uk The trifluoroacetyl group provides a stable yet removable protecting group for the N10 position, allowing for chemical modifications at other parts of the pteroic acid or the attached glutamate (B1630785) moiety. schircks.ch This has facilitated the synthesis of compounds such as γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine. scientificlabs.co.uk

In medicinal chemistry , this compound is instrumental in the development of targeted therapies. chemicalbook.com Folic acid derivatives are often used to target cancer cells, which frequently overexpress folate receptors. By using this compound as a precursor, chemists can synthesize conjugates where a therapeutic agent is attached to the folic acid backbone. chemicalbook.com This strategy aims to deliver cytotoxic drugs or imaging agents specifically to tumor cells, potentially reducing off-target effects. The hydrophobic nature of the trifluoroacetyl group can also be exploited to study and modulate the interaction of these molecules with cell membranes. biosynth.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 37793-53-6 | biosynth.comschircks.chscbt.comnck.dk |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | biosynth.comscbt.comsigmaaldrich.comnih.gov |

| Molecular Weight | 408.29 g/mol | biosynth.comscbt.comsigmaaldrich.comnih.gov |

| Appearance | Yellow solid | rsc.orgprepchem.com |

| Melting Point | 270 °C (decomposes) | scientificlabs.co.ukbiosynth.comchemicalbook.comsigmaaldrich.com |

| Purity | Typically >95% | scbt.comnck.dksigmaaldrich.com |

| Solubility | Soluble in DMF and DMSO | |

| Storage | 2°C - 8°C, in a well-closed container | biosynth.com |

Synthesis Methods

Various methods for the synthesis of this compound have been reported, generally involving the reaction of pteroic acid with a trifluoroacetylating agent.

One common method involves refluxing pteroic acid with trifluoroacetic anhydride (B1165640). prepchem.com The reaction is typically carried out for several hours, after which the excess anhydride is removed under reduced pressure. The resulting product is then triturated with water to yield a yellow solid. prepchem.com

Another protocol involves stirring pteroic acid with trifluoroacetic anhydride in a shielded tube under an argon atmosphere at an elevated temperature. rsc.org After cooling, the solvent is evaporated, and the product is precipitated with diethyl ether and further purified by washing and recrystallization. rsc.org

A larger scale synthesis involves cooling a mixture of pteroic acid and trifluoroacetic anhydride in an ice bath, followed by stirring for several hours at room temperature. schircks.ch The product is then purified by a series of precipitation steps from a DMSO-water mixture. schircks.ch

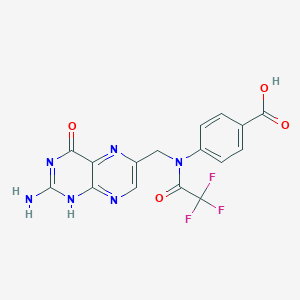

Structure

3D Structure

特性

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGIHDXKYQLIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403885 | |

| Record name | N10-(Trifluoroacetyl)pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37793-53-6 | |

| Record name | N10-(Trifluoroacetyl)pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-10-(trifluoroacetyl)pteroic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Protocols for N10-(Trifluoroacetyl)pteroic acid Synthesis

The primary route for synthesizing this compound involves the reaction of pteroic acid with a trifluoroacetylating agent.

Initial synthetic methods involved dissolving pteroic acid in trifluoroacetic anhydride (B1165640) and stirring the mixture for an extended period, up to five days, at room temperature in the dark. google.com Subsequent modifications have focused on optimizing reaction times and conditions. One such modification involves refluxing pteroic acid with trifluoroacetic anhydride for 6 hours, resulting in complete dissolution and subsequent product formation upon evaporation and washing. prepchem.com Another protocol utilizes a shielded tube and heats a mixture of pteroic acid and trifluoroacetic anhydride at 60 °C for 21 hours under an argon atmosphere to yield the desired product. rsc.org

A significant advancement in the synthetic approach involves the use of trifluoroacetyl chloride. google.com In this method, pteroic acid is first dissolved in an organic solvent like dimethylformamide (DMF), and then trifluoroacetyl chloride is added dropwise at a low temperature, typically between -18 to -12 °C. google.com This method offers the advantage of using a smaller excess of the acetylating agent, which is economically and environmentally beneficial. google.com

Researchers have explored various reaction parameters to maximize the yield of this compound. The choice of solvent and acetylating agent, reaction temperature, and duration are critical factors.

For instance, the reaction of pteroic acid with trifluoroacetic anhydride has been performed under different temperature and time conditions, ranging from room temperature for several days to reflux for a few hours. google.comprepchem.com One protocol involves cooling a mixture of pteroic acid and trifluoroacetic anhydride in an ice bath for 30 minutes, followed by stirring for 4 hours at room temperature and then leaving it overnight. schircks.ch This careful temperature control may help in minimizing side reactions. schircks.ch

The use of trifluoroacetyl chloride in a suitable organic solvent like DMF has been shown to result in high yields. google.com Optimizing the molar ratio of trifluoroacetyl chloride to pteroic acid is crucial; a slight excess of the acetylating agent is generally preferred to ensure complete reaction of the starting material. google.com A reported protocol with minor modifications yielded 16% of the final product after recrystallization. rsc.org

| Method | Reagents | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Reflux | Pteroic acid, Trifluoroacetic anhydride | Reflux for 6 hours | Not specified |

| Low Temperature | Pteroic acid, Trifluoroacetic anhydride | Ice bath for 30 min, then 4 hours at RT, then overnight | Not specified |

| Heated/Inert Atmosphere | Pteroic acid, Trifluoroacetic anhydride | 60 °C for 21 hours under Argon | 16% (after recrystallization) |

| Dropwise Addition | Pteroic acid, Trifluoroacetyl chloride, DMF | -18 to -12 °C, 2 hours | High (specific value not provided) |

The synthesis of this compound is inherently regioselective due to the greater nucleophilicity of the N10 nitrogen atom of the pteroic acid side chain compared to the amino groups on the pteridine (B1203161) ring. The trifluoroacetyl group is selectively introduced at the N10 position, which is crucial for its use as a protected intermediate in the synthesis of more complex molecules like folic acid derivatives. biosynth.com This selectivity is a key feature of the established synthetic routes. biosynth.com

Purification Techniques and Purity Assessment in Research

Achieving high purity is essential for the subsequent use of this compound in research and development. A combination of chromatographic and non-chromatographic methods is often employed.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification and analysis of this compound and related compounds. rsc.org It is particularly effective in separating the target compound from unreacted starting materials and byproducts. rsc.org

Typical RP-HPLC conditions for purification involve a C18 column and a gradient elution system. rsc.org A common mobile phase consists of an aqueous solution of trifluoroacetic acid (TFA) and an organic modifier like acetonitrile. rsc.org The gradient is run from a low to a high concentration of the organic modifier to elute compounds based on their hydrophobicity. rsc.org For purity analysis, a similar setup is used, often with UV detection at a specific wavelength, such as 230 nm. rsc.org It is important to note that the trifluoroacetyl group can be slowly cleaved when the compound is dissolved in a buffer solution at pH 7. schircks.ch

| Parameter | Condition |

|---|---|

| Column | SunFire Prep C18 OBD 19 x 150 mm (5 µm) or COSMOSIL 5C18-AR-II 4.6ID |

| Mobile Phase | Gradient of 0.1% TFA in water and acetonitrile |

| Gradient | 90:10 to 50:50 (aqueous:organic) over 40 minutes |

| Flow Rate | 0.9 mL/min |

| Detection | 230 nm |

Recrystallization and precipitation are widely used non-chromatographic methods for purifying this compound.

After the initial synthesis, the crude product is often obtained as a solid. This solid can be washed with water to remove water-soluble impurities. prepchem.com One detailed procedure describes triturating the crude product with water, followed by repeated washing and centrifugation. prepchem.com

A common recrystallization strategy involves dissolving the crude material in a solvent system in which it is soluble at an elevated temperature and then adding a poor solvent to induce crystallization upon cooling. rsc.org For example, the compound can be dissolved in a mixture of DMF, methanol (B129727), and ethanol (B145695) at 50 °C, followed by the addition of water as a poor solvent to precipitate the purified product. rsc.org

Another effective purification method is staged precipitation. schircks.ch The crude product is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), and water is added portion-wise. schircks.ch Impurities that are less soluble may precipitate first and can be removed by filtration. schircks.ch Further addition of water to the filtrate then precipitates the desired compound in a purer form. schircks.ch This process can be repeated to achieve higher purity, with the final precipitate generally being the purest. schircks.ch The precipitated solid is then typically washed with water and dried under vacuum over a desiccant like sodium hydroxide. schircks.ch

Spectroscopic and Spectrometric Characterization in Synthetic Research (e.g., ¹H NMR, HRMS)

The definitive identification and characterization of this compound, a key intermediate in the synthesis of various folic acid derivatives, relies heavily on modern spectroscopic and spectrometric techniques. chemicalbook.comusbio.net Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming its molecular structure and purity.

The synthesis of this compound is typically achieved through the reaction of pteroic acid with trifluoroacetic anhydride. rsc.orgschircks.ch In one established method, pteroic acid is treated with trifluoroacetic anhydride and stirred for 21 hours at 60°C in a sealed tube under an argon atmosphere. rsc.org Following the reaction, the solvent is removed, and the product is precipitated using diethyl ether. Purification is then carried out by washing with aqueous trifluoroacetic acid and subsequent recrystallization from a mixture of dimethylformamide (DMF), methanol (MeOH), and ethanol (EtOH) by adding water as a non-solvent, yielding the final product as a yellow solid. rsc.org

An alternative synthetic approach involves cooling pteroic acid in an ice water bath before the addition of cold trifluoroacetic anhydride. schircks.ch The mixture is stirred for 30 minutes in the ice bath, followed by 4 hours of stirring at room temperature and then left overnight. schircks.ch Purification in this protocol involves a multi-stage precipitation from a dimethyl sulfoxide (DMSO) solution by the sequential addition of water, which helps to separate impurities. schircks.ch

Following synthesis, confirmation of the chemical structure is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in the molecule. The characterization of this compound is consistent with published reports, with spectra typically recorded in a deuterated solvent like DMSO-d₆. rsc.org

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the synthesized compound, which serves to confirm its elemental composition. For this compound, Electrospray Ionization (ESI) is a common technique used. The experimentally measured mass is compared against the calculated theoretical mass, with a close match providing strong evidence for the compound's identity. rsc.org

The detailed spectroscopic and spectrometric data are presented below.

Table 1: ¹H NMR Spectroscopic Data for N¹⁰-(Trifluoroacetyl)pteroic acid rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.59 | Broad Singlet | - | 1H | Carboxylic Acid (COOH) or Pteridine NH |

| 8.62 | Singlet | - | 1H | Pteridine C7-H |

| 7.96 | Doublet | 8.16 | 2H | Aromatic (Benzoyl C2'-H, C6'-H) |

| 7.62 | Doublet | 7.78 | 2H | Aromatic (Benzoyl C3'-H, C5'-H) |

| 7.00 | Broad Singlet | - | 2H | Pteridine Amine (NH₂) |

| 5.12 | Singlet | - | 2H | Methylene (C9-H₂) |

| Spectra recorded on a 400 MHz instrument in DMSO-d₆. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for N¹⁰-(Trifluoroacetyl)pteroic acid rsc.org

| Ion Formula | Ionization Mode | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

| C₁₆H₁₁F₃N₆O₄Na | ESI | 431.0692 | 431.0689 |

Role As a Versatile Precursor in Complex Molecule Synthesis

Synthesis of Folic Acid Derivatives for Research Applications

The primary application of N10-(trifluoroacetyl)pteroic acid is in the synthesis of diverse folic acid derivatives. The trifluoroacetyl group effectively shields the reactive N10-nitrogen, preventing its participation in unwanted side reactions during the coupling of the pteroic acid moiety with various amino acid residues or other molecules.

The use of this compound enables the specific functionalization of folic acid analogs. By protecting the N10 position, chemists can selectively activate the carboxylic acid of the pteroic acid moiety, allowing for its conjugation with a variety of molecules to create functionalized analogs. This approach is fundamental in developing folate-based molecules for targeted drug delivery and diagnostic imaging, where the folate moiety acts as a targeting agent for cells overexpressing the folate receptor.

Currently, there is limited specific information available in the scientific literature detailing the direct use of this compound in chemoenzymatic synthesis strategies. While chemoenzymatic methods are broadly applied in the synthesis of complex biomolecules, their specific application starting from this protected pteroic acid derivative is not well-documented.

Precursor in Pteroyloligo-γ-L-glutamate Conjugate Synthesis

This compound is a crucial precursor in the synthesis of pteroyloligo-γ-L-glutamate conjugates. These conjugates, which are polyglutamated forms of folic acid, are the biologically active forms of the vitamin in vivo. The synthesis of these complex molecules requires precise control of the coupling reactions, a feat made possible by the use of the N10-protected pteroic acid.

The low solubility of folic acid in common organic solvents presents a significant challenge for its direct use in solid-phase peptide synthesis (SPPS). To overcome this, a modified strategy is employed where this compound is used in the final steps of the synthesis. In this approach, the desired peptide is first assembled on a solid support. Subsequently, a glutamic acid residue is coupled to the N-terminus of the peptide. The final step involves the condensation of this compound with the γ-carboxylic acid of the terminal glutamic acid residue. Following the cleavage from the solid support and deprotection, the desired pteroyl-peptide conjugate is obtained. This method allows for the efficient and selective synthesis of folic acid-peptide conjugates. nih.govacs.org

| Step | Description | Key Reagent/Intermediate |

| 1 | Solid-phase synthesis of the desired peptide sequence. | Amino acids, solid support resin |

| 2 | Coupling of a glutamic acid residue to the N-terminus of the peptide. | Fmoc-Glu(O-t-Bu)-OH |

| 3 | Condensation with this compound. | This compound |

| 4 | Cleavage from the resin and removal of protecting groups. | Cleavage cocktail (e.g., TFA-based) |

Mixed anhydride (B1165640) condensation is a widely used method for forming amide bonds in solution-phase synthesis, and it is particularly effective for coupling this compound with glutamate (B1630785) derivatives. In this reaction, the carboxylic acid of this compound is activated by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a base like triethylamine. This reaction forms a highly reactive mixed anhydride intermediate. The subsequent addition of a glutamate ester to the reaction mixture results in the formation of the desired amide bond, yielding the protected pteroyl-glutamate conjugate. The trifluoroacetyl protecting group can then be removed under basic conditions to afford the final product.

| Reactant 1 | Reactant 2 | Activating Agent | Base | Product |

| This compound | Glutamate ester | Isobutyl chloroformate | Triethylamine | Protected pteroyl-glutamate conjugate |

Development of Modified Folate Structures (e.g., γ-azido modified folic acid)

This compound is a valuable starting material for the synthesis of modified folate structures designed for specific applications, such as "click" chemistry. For example, to synthesize a γ-azido modified folic acid, this compound can be coupled with a glutamate derivative that has been functionalized with an azido group at the γ-position. This is typically achieved using standard peptide coupling methods. The resulting molecule, bearing a terminal azide (B81097) group, can then be used for conjugation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the efficient and specific labeling of folic acid with fluorescent probes, imaging agents, or therapeutic molecules.

Applications in Targeted Drug Delivery Systems Research

Design and Synthesis of Ligands for Receptor-Mediated Delivery

The core strategy behind using N10-(Trifluoroacetyl)pteroic acid involves creating molecules that can recognize and bind to specific receptors on the surface of target cells.

The folate receptor (FR) is a protein that is significantly overexpressed on the surface of many types of cancer cells—including those of the ovary, lung, breast, and kidney—compared to normal, healthy cells. nih.govrsc.orgmdpi.com This overexpression makes the FR an attractive target for cancer therapy, as it provides a distinct marker for selective drug delivery. rsc.orgmdpi.com The strategy involves using folic acid or its derivatives as targeting ligands. nih.gov These ligands bind with high affinity to the folate receptors on cancer cells, triggering a process called receptor-mediated endocytosis, where the cell internalizes the receptor along with the attached drug conjugate. nih.gov

This compound is a derivative of pteroic acid, a core component of folic acid. chemicalbook.combiosynth.com It is used as a precursor in the laboratory to synthesize these folate-based targeting ligands. chemicalbook.com The trifluoroacetyl group serves as a protecting group on the N10-position of the pteroic acid structure, allowing for specific chemical modifications at other parts of the molecule.

The design of a targeted drug delivery system involves linking the targeting ligand (derived from this compound) to a potent therapeutic agent. This creates a single molecule known as a bioconjugate. The this compound is structured to facilitate this linkage, typically through its carboxylic acid group.

This carboxylic acid can be chemically bonded (conjugated) to various bioactive molecules, including potent chemotherapeutic drugs and other classes of therapeutic agents like histone deacetylase inhibitors (HDACi). nih.govnih.gov The resulting conjugate is designed to be inactive while in circulation, only releasing its cytotoxic payload after being internalized by the target cancer cell through folate receptor binding. nih.gov This targeted approach aims to increase the drug's efficacy at the tumor site while reducing the systemic toxicity and side effects associated with conventional chemotherapy. nih.gov

Investigation of this compound-Derived Bioconjugates

Research in this field focuses on the synthesis of these complex bioconjugates and the rigorous evaluation of their chemical properties and stability to ensure they are suitable for further investigation.

Histone deacetylase inhibitors (HDACi) are a class of compounds that have shown promise in cancer therapy by interfering with cancer cell growth and survival. nih.govnih.gov To improve their selectivity for tumor cells, researchers have explored conjugating them to folate-based targeting moieties. The synthesis of such a conjugate generally involves a multi-step process.

First, this compound is used as the starting point for the targeting ligand. The carboxylic acid group of this molecule is chemically activated. Separately, an HDAC inhibitor with a suitable functional group (like an amine) is prepared, often with a linker molecule to ensure proper spacing and orientation. The activated pteroic acid derivative is then reacted with the HDAC inhibitor-linker molecule to form a stable amide bond. In the final step, the trifluoroacetyl protecting group is removed from the pteroic acid moiety to yield the active folate-HDACi conjugate. nih.gov

Once a bioconjugate is synthesized, it is crucial to verify its chemical structure and assess its stability. The successful formation of the conjugate is confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to confirm the precise molecular weight of the new, larger molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify that the individual components are linked correctly and that the final structure is as designed. rsc.org

The stability of the conjugate is evaluated in various laboratory models. For instance, the stability of the chemical bonds linking the targeting ligand, the linker, and the drug is tested under conditions that mimic the physiological environment, such as different pH levels corresponding to blood (pH 7.4) and intracellular compartments like endosomes (lower pH). nih.gov It is also important to confirm the stability of the protecting group during synthesis and its efficient removal in the final step. For example, it has been noted that the trifluoroacetyl group on this compound can be slowly cleaved in a pH 7 buffer solution, a factor that must be considered during the design and evaluation of these conjugates. schircks.ch

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 37793-53-6 | chemicalbook.comsigmaaldrich.comnih.govcalpaclab.com |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | chemicalbook.comsigmaaldrich.comnih.govcalpaclab.com |

| Molecular Weight | 408.29 g/mol | chemicalbook.comsigmaaldrich.comnih.govcalpaclab.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 270 °C (decomposes) | biosynth.comsigmaaldrich.com |

Table 2: Example Synthesis Parameters for this compound

| Starting Material | Reagent | Reaction Conditions | Yield | Source(s) |

| Pteroic acid | Trifluoroacetic anhydride (B1165640) | Reflux for 6 hours | Not specified | prepchem.com |

| Pteroic acid | Trifluoroacetic anhydride | Stirred for 21 hours at 60 °C under argon | 16% | rsc.org |

| Pteroic acid | Trifluoroacetic anhydride | Mixed for 4 hours (room temp), then left overnight | Not specified | schircks.ch |

Mechanistic Investigations and Biological Interactions at a Molecular Level

Studies on Receptor Binding Affinities of N10-(Trifluoroacetyl)pteroic acid Derivatives

Research into the specific receptor binding affinities of this compound is limited. The compound is often utilized as a precursor for more complex molecules, and as such, detailed binding studies on the intermediate itself are not widely published.

Interactive Table 1: Reported Receptor Interactions of Pteroic Acid Derivatives

| Compound | Receptor/Process | Reported Effect | Data Availability |

| This compound | Cholic Acid Receptor | Inhibition of pteroic acid binding | Qualitative statements |

| Pteroic Acid | Cholanic Receptors | Ligand, induces ethylene (B1197577) uptake | Descriptive |

Direct analysis of the binding kinetics and thermodynamics of this compound with biological targets is not extensively documented. While techniques like Surface Plasmon Resonance (SPR) are invaluable for determining association (ka) and dissociation (kd) rates, as well as affinity constants (KD), such studies specifically focusing on this compound are not found in the public domain. rouken.bionicoyalife.com

In one study, this compound was used as a starting material for the synthesis of a more complex molecule, Reo-3. sigmaaldrich.com The binding kinetics of the final product, Reo-3, were then analyzed using SPR. sigmaaldrich.com However, these results reflect the properties of the much larger, conjugated molecule and cannot be directly attributed to this compound itself.

Influence on Biochemical Pathways and Cellular Processes

The influence of this compound on biochemical pathways is primarily inferred from the known roles of its parent compound, pteroic acid, and the broader class of pteridine (B1203161) compounds.

Pteroic acid is a key precursor in the biosynthesis of folic acid, a vitamin essential for numerous metabolic processes. Folic acid derivatives are critical coenzymes in the synthesis of purines and thymidylate, which are the building blocks of DNA. They also play a role in the metabolism of several amino acids. rsc.org As a derivative of pteroic acid, this compound is implicated in research related to these pathways, primarily as a synthetic intermediate for creating targeted ligands and folic acid analogues. scbt.comnih.gov These analogues are, in turn, used to study and potentially interfere with DNA synthesis and amino acid metabolism in various research contexts, including cancer cell targeting. scbt.com However, direct studies on how this compound itself modulates these pathways are not detailed in the available literature.

There is evidence to suggest that this compound can modulate cellular uptake mechanisms. It has been reported to inhibit the receptor-mediated uptake of ethylene, a process that can be induced by its precursor, pteroic acid. rsc.org The mechanism of this inhibition is thought to be linked to its hydrophobic character, which allows it to interfere with the binding process at the cellular membrane. rsc.org Detailed mechanistic studies or quantitative data on the extent of this inhibition are not specified in the reviewed sources.

Interactive Table 2: Research Contexts for this compound

| Research Area | Role of this compound | Implied Biological Process |

| Synthesis of Folic Acid Analogues | Chemical Intermediate/Precursor | DNA Synthesis, Amino Acid Metabolism |

| Cellular Uptake Studies | Inhibitor | Ethylene Uptake |

Supramolecular Chemistry and Self Assembly of Derivatives

Self-Assembly of Thermotropic Liquid-Crystalline Folic Acid Derivatives

The introduction of lipophilic moieties, such as long alkyl chains, to the folic acid structure can induce thermotropic liquid-crystalline behavior, where the material exhibits properties between those of a conventional liquid and a solid crystal within a specific temperature range. rsc.orgelsevierpure.compsu.edu For instance, folic acid derivatives modified with 2-(3,4-dialkoxyphenyl)ethyl groups on the glutamic acid portion have been shown to form liquid-crystalline phases over wide temperature ranges, including at room temperature. rsc.orgpsu.edu

The resulting liquid-crystalline structure is highly dependent on the nature of the attached groups. Derivatives with shorter alkyl chains tend to form smectic phases, characterized by a layered arrangement of molecules, while those with longer alkyl chains favor the formation of discotic phases, where molecules stack into columns. psu.eduelsevierpure.com This tunability highlights the potential for designing N10-(Trifluoroacetyl)pteroic acid derivatives with specific, predictable liquid-crystalline properties.

| Derivative Type | Observed Liquid-Crystalline Phase | Influencing Factor |

| Folic acid with shorter alkyl chains | Smectic (Layered structure) | Length of the alkyl chain |

| Folic acid with longer alkyl chains | Discotic (Columnar structure) | Length of the alkyl chain |

| Smectic phase derivative + Alkali Metal Salt | Hexagonal Columnar | Ion-dipole interactions changing H-bond pattern rsc.orgelsevierpure.compsu.edu |

Ribbon-like Structures: In this pattern, molecules connect in a linear fashion, leading to the formation of ribbon-like aggregates. This type of assembly is associated with the emergence of smectic liquid-crystalline phases. rsc.orgelsevierpure.compsu.edu

Disk-like Tetramers: Alternatively, four pterin (B48896) rings can form a cyclic, disk-shaped tetramer through a network of hydrogen bonds. psu.edunih.gov These disks then stack on top of one another (a process driven by π-π interactions) to form columns, resulting in discotic or hexagonal columnar phases. nih.govresearchgate.net

A fascinating aspect of this system is its responsiveness to external stimuli. The addition of alkali metal salts (e.g., sodium triflate) to a smectic phase can trigger a transformation to a hexagonal columnar phase. rsc.orgelsevierpure.comelsevierpure.com This change is attributed to ion-dipole interactions between the metal cations and the pterin ring, which alters the hydrogen-bonding preference from the ribbon-like to the disk-like pattern. rsc.orgelsevierpure.compsu.edu

| Hydrogen-Bonding Pattern | Supramolecular Structure | Resulting Liquid-Crystalline Phase |

| Ribbon-like | Layered Aggregates | Smectic rsc.orgelsevierpure.compsu.edu |

| Disk-like (Tetramer) | Columnar Stacks | Discotic / Hexagonal Columnar rsc.orgelsevierpure.compsu.edu |

Chirality, or "handedness," can be transferred from the molecular level to the supramolecular scale in these assemblies. When chiral units, such as L- or D-glutamic acid, are part of the derivative's structure, they can guide the self-assembled columns to adopt a helical twist, resulting in a supramolecular chiral structure. nih.govtandfonline.com

The induction and expression of this chirality are highly sensitive to the molecular environment. In relatively polar solvents like chloroform, certain folic acid derivatives may form non-chiral assemblies on their own. However, the introduction of sodium salts can trigger the formation of chiral columnar structures. nih.gov This suggests that ion-dipole interactions not only influence the primary assembly pattern (ribbon vs. disk) but also play a role in the long-range chiral ordering. tandfonline.com Conversely, in apolar solvents such as dodecane, the same derivatives can form chiral assemblies even without the presence of ions, driven by enhanced lipophilic interactions and nanophase segregation. nih.gov

Formation of Hierarchical Chiral Structures from Derivatives

The concept of chirality can be extended to create complex, hierarchical structures. By using dendritic oligo(L- or D-glutamic acid) moieties, a hierarchy of chirality is established within a single molecule. nih.gov This molecular-level chirality is then cooperatively translated up to the supramolecular level, dictating the helicity of the self-assembled columnar structures. nih.govtandfonline.com

The precise nature of the chiral glutamic acid units profoundly affects the resulting supramolecular structure. tandfonline.comelsevierpure.com For example, a derivative containing an oligo(L-glutamic acid) moiety will form columnar assemblies with a specific helicity in the presence of sodium ions. nih.gov Its enantiomer, built with D-glutamic acid, will induce the formation of columns with the opposite helicity. nih.gov Interestingly, a diastereomer containing both L- and D-glutamic acids may not induce any helical twist under the same conditions, demonstrating the high degree of control that molecular-level chirality exerts on the final supramolecular architecture. nih.gov This hierarchical transfer of chiral information is a key principle for designing advanced functional materials based on pteroic acid derivatives.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of N10-(Trifluoroacetyl)pteroic acid. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confident determination of its elemental composition. nih.gov The calculated exact mass of this compound (C₁₆H₁₁F₃N₆O₄) is 408.07938734 Da. nih.gov HRMS analysis verifies the presence of the compound by matching the experimentally measured mass to this calculated value with a high degree of precision, typically within a few parts per million (ppm).

| Parameter | Value | Significance in HRMS Analysis |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ nih.gov | Defines the elemental composition of the compound. |

| Molecular Weight | 408.29 g/mol chemicalbook.comnih.govscbt.com | The nominal mass used in standard mass spectrometry. |

| Exact Mass | 408.07938734 Da nih.gov | The calculated monoisotopic mass used for high-accuracy mass measurement to confirm the elemental formula. |

| Primary Application | Structural Confirmation | Verifies the identity and elemental composition of the synthesized molecule with high confidence. |

| Secondary Application | Fragmentation Analysis (MS/MS) | Provides detailed structural information by breaking the molecule into predictable fragments, confirming connectivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the detailed molecular structure, conformation, and purity of this compound. While specific spectral data is not publicly cataloged, the expected ¹H and ¹³C NMR spectra would contain a unique set of signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

Analysis of the NMR spectrum would confirm the presence of key structural features:

Aromatic Protons: Signals corresponding to the protons on the p-substituted benzene (B151609) ring and the pteridine (B1203161) ring system.

Methylene Protons: A characteristic signal for the -CH₂- group linking the pteridine ring to the nitrogen atom.

Trifluoroacetyl Group: The presence of the trifluoromethyl (-CF₃) group would be confirmed in the ¹⁹F NMR spectrum and by its influence on adjacent nuclei in ¹³C NMR.

NMR is also highly effective for assessing the purity of the compound. The presence of signals from impurities, such as the starting material pteroic acid or residual solvents from the synthesis and purification process (like Dimethyl sulfoxide (B87167) - DMSO), can be readily detected and quantified. schircks.ch Conformational studies, particularly concerning the rotation around the amide bond of the trifluoroacetyl group, can also be investigated using advanced NMR techniques, as the chemical environment of nearby atoms can be sensitive to such structural changes. nih.gov

| Nucleus | Expected Structural Information | Application |

| ¹H NMR | Provides information on the number and connectivity of hydrogen atoms, including aromatic, methylene, and amine protons. | Structural Confirmation & Purity |

| ¹³C NMR | Shows signals for each unique carbon atom, including carbonyl, aromatic, and aliphatic carbons. | Structural Confirmation & Purity |

| ¹⁹F NMR | A single, strong signal would confirm the presence of the trifluoromethyl (-CF₃) group. | Confirmation of Acylation |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool for evaluating the purity of this compound and for monitoring the progress of its synthesis. schircks.ch In HPLC, the compound is dissolved in a suitable solvent and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase.

For purity assessment, a sample of this compound is analyzed, and the resulting chromatogram should ideally show a single major peak at a characteristic retention time. The presence of other peaks indicates impurities, such as unreacted pteroic acid or by-products from the reaction. schircks.ch The area of each peak is proportional to the concentration of the corresponding substance, allowing for quantitative determination of purity, which is often specified to be around 95%. sigmaaldrich.comscbt.comsigmaaldrich.com

HPLC is also invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of the starting material (pteroic acid) and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry to maximize yield and purity. It has been noted that when dissolved in a neutral buffer (pH 7), the trifluoroacetyl group can be slowly cleaved, a process that can also be monitored by HPLC. schircks.ch

| HPLC Application | Description | Key Observation |

| Purity Analysis | A sample of the final product is injected to separate it from any residual starting materials or by-products. | A single, sharp peak for a pure sample. Additional peaks indicate impurities. |

| Reaction Monitoring | Aliquots are taken from the reaction mixture over time to track the conversion of reactants to products. | The peak corresponding to the starting material (pteroic acid) decreases while the product peak increases over time. |

| Stability Testing | The compound is analyzed after exposure to certain conditions (e.g., pH 7 buffer) to assess its stability. | The appearance of a new peak (e.g., pteroic acid) and a decrease in the parent compound's peak indicates degradation. |

Flow Cytometric Analyses in Cell-Based Assays

While direct flow cytometry data for this compound is not available, the technique offers significant potential for cell-based assays involving derivatives of this compound. This compound serves as a precursor for synthesizing targeted ligands, such as folic acid analogs, which are used to deliver imaging agents or therapeutic payloads specifically to cancer cells that overexpress folate receptors. chemicalbook.com

In this context, flow cytometry could be employed in a high-throughput manner to analyze the interaction of a fluorescently-labeled folic acid derivative (synthesized from this compound) with cells. nih.govnih.gov This cell-based assay would involve incubating target cells with the fluorescent conjugate and then analyzing the cell population using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of ligand binding or uptake.

Such an assay could be used to:

Screen libraries of compounds for their ability to compete with and inhibit the uptake of the fluorescent folate conjugate.

Evaluate the efficiency of folate receptor-mediated uptake in different cell lines.

Assess the specificity of the targeting by comparing uptake in cells with high and low folate receptor expression.

This approach provides a powerful, quantitative method for evaluating the biological activity of downstream compounds derived from this compound at the single-cell level. nih.gov

| Parameter | Hypothetical Application | Measurement |

| Cellular Uptake | Quantifying the amount of a fluorescently-labeled folic acid analog (derived from the title compound) taken up by cancer cells. | Mean Fluorescence Intensity (MFI) of the cell population. |

| Target Specificity | Comparing the uptake in folate receptor-positive cells versus receptor-negative control cells. | A significant shift in fluorescence for receptor-positive cells, with minimal shift in negative controls. |

| Competitive Binding | Assessing the ability of non-fluorescent drug candidates to block the uptake of the fluorescent folate analog. | A decrease in MFI in the presence of a competing compound. |

Future Directions and Emerging Research Avenues

Development of Novel N10-(Trifluoroacetyl)pteroic acid-Based Probes

The development of sophisticated molecular probes is crucial for unraveling complex biological processes. This compound serves as an ideal scaffold for the creation of such probes, including those with fluorescent or biotinylated tags, to investigate biological systems with high precision.

Research Findings:

The trifluoroacetyl group on the N10 position provides a stable yet reactive handle for chemical modifications, making it a valuable precursor for synthesizing a variety of molecular probes. scientificlabs.co.uk For instance, it is a known precursor for creating γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine, which can subsequently be conjugated to reporter molecules like fluorophores or biotin. scientificlabs.co.uk

The general strategy for developing such probes involves a multi-step synthesis. Initially, the carboxylic acid group of this compound can be activated and coupled with a linker molecule. This linker can then be further functionalized with a desired tag. Alternatively, the pteridine (B1203161) ring itself can be modified. These probes can be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the cellular uptake and subcellular localization of folate-based molecules.

Flow Cytometry: To quantify the expression of folate receptors on cell surfaces.

Affinity Purification: Biotinylated probes can be used to isolate and identify proteins that interact with pteroic acid derivatives. nih.gov

The development of cleavable linkers within these probes is an area of growing interest, as it allows for the release of the captured biomolecules under specific conditions for further analysis, such as mass spectrometry. nih.gov

Computational Modeling and Drug Design Approaches

Computational methods are indispensable in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. The structural features of this compound make it and its derivatives interesting candidates for computational investigation.

Research Findings:

Molecular dynamics simulations and quantum chemical calculations have been employed to study the structure, flexibility, and electronic properties of folate and its analogs in physiological conditions. nih.gov These studies have revealed that these molecules are highly flexible and can adopt various conformations, which is critical for their interaction with biological targets like the folate receptor. nih.gov Docking studies have been used to predict the binding poses of folate analogs within the active site of the folate receptor-α, providing insights into the key interactions that govern binding affinity and selectivity. nih.gov

While direct computational studies on this compound are not extensively reported, the methodologies applied to similar molecules can be readily adapted. Such studies could:

Predict the binding affinity of this compound derivatives to various folate receptors.

Inform the design of novel inhibitors or ligands with enhanced specificity.

Elucidate the impact of the trifluoroacetyl group on the molecule's conformation and electronic distribution, which can influence its biological activity. nih.gov

These computational approaches, including atomistic molecular dynamics simulations and free energy calculations, can guide the optimal design of functionalized nanodevices incorporating folate-based ligands for targeted drug delivery. acs.org

Integration into Advanced Materials Science Research

The field of materials science is increasingly looking towards biologically relevant molecules to create novel functional materials. The ability of pteroic acid derivatives to target specific cells makes them attractive for integration into advanced materials for biomedical applications.

Research Findings:

Folate-functionalized nanomaterials, such as silica (B1680970) nanoparticles and magnetic-gold nanoparticles, have been developed for targeted drug delivery and bioimaging of cancer cells. acs.orgnih.govacs.org These materials leverage the high affinity of folic acid for the folate receptor, which is often overexpressed on the surface of cancer cells. This compound, as a precursor to folic acid derivatives, plays a crucial role in the synthesis of the folate-targeting ligands attached to these nanomaterials. chemicalbook.comusbio.net

The process typically involves conjugating the folic acid derivative to the surface of the nanoparticle. These functionalized nanoparticles can then be loaded with therapeutic agents or imaging agents. The targeted delivery system enhances the concentration of the payload at the desired site, potentially increasing efficacy and reducing off-target side effects. nih.gov

Future research in this area could involve the use of this compound to create:

Smart Materials: Materials that release their payload in response to specific stimuli found in the tumor microenvironment.

Multifunctional Nanoplatforms: Combining therapeutic and diagnostic capabilities in a single nanoparticle.

Biocompatible Coatings: For medical implants to improve their integration with surrounding tissues.

The versatility of this compound as a building block will be instrumental in advancing these and other materials science applications.

Exploration of Additional Therapeutic Modalities

While the primary therapeutic application of pteroic acid derivatives has been in cancer, there is potential for their use in other diseases. The ability to target specific cells by exploiting receptor-mediated uptake is a powerful strategy that can be adapted to various therapeutic contexts.

Research Findings:

The main therapeutic strategy involving pteroic acid derivatives is to use them as targeting moieties to deliver cytotoxic agents to cancer cells that overexpress the folate receptor. usbio.net For example, a pteroic acid conjugate of a nitroheterocyclic phosphoramidate (B1195095) was synthesized and evaluated as a targeted alkylating agent. nih.gov However, this particular study found that the conjugate was less cytotoxic than the parent drug, suggesting that folate receptor-mediated transport was not sufficient to deliver a therapeutic concentration of the alkylating agent. nih.gov

This highlights a key challenge in the field: designing linker and payload combinations that are effectively internalized and released within the target cell. Beyond cancer, any disease characterized by cells that overexpress the folate receptor could potentially be targeted using this approach. This could include certain inflammatory and autoimmune diseases.

Furthermore, derivatives of pteroic acid could be explored as inhibitors of other folate-dependent enzymes, not just as targeting agents. The trifluoroacetyl group in this compound could influence its interaction with various enzymes in the folate pathway, potentially leading to the discovery of new therapeutic agents.

Future research will likely focus on:

Optimizing the design of drug conjugates to improve their therapeutic index.

Identifying new disease targets that are amenable to folate-receptor-mediated therapy.

Investigating the potential of pteroic acid derivatives as modulators of folate metabolism for applications beyond oncology.

Q & A

Q. Advanced Challenges :

- Regioselectivity : The N10 position is selectively acylated over other reactive sites (e.g., α-carboxylic acid) under anhydrous conditions. This selectivity is critical for maintaining folate receptor (FR) binding affinity in downstream conjugates .

- Racemization Mitigation : Basic deprotection steps (e.g., NaOH) can cause racemization in glutamic acid residues. Substituting BocGluOMe with FmocGluOtBu reduces racemization to <1% by avoiding harsh alkaline conditions .

How does the trifluoroacetyl protecting group influence the biological activity of folate conjugates?

Basic Role :

The trifluoroacetyl group protects the N10 amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is stable under acidic and coupling conditions but selectively cleaved with hydrazine or ammonium hydroxide without disrupting other protecting groups (e.g., lysine Tfa) .

Q. Advanced Impact on Bioactivity :

- FR Binding : The trifluoroacetyl group does not sterically hinder FR binding, as demonstrated in γ-azido folic acid conjugates used for tumor-targeted drug delivery. Binding affinity assays (e.g., surface plasmon resonance) confirm retention of low nM affinity .

- Metabolic Stability : The group enhances metabolic stability compared to acetyl analogs, as shown in pharmacokinetic studies of folate-hydroxamate conjugates .

What analytical techniques are essential for characterizing this compound and its derivatives?

Q. Basic Characterization :

Q. Advanced Applications :

- Isotope-Labeled Studies : -labeled derivatives enable tracking of metabolic pathways in cell-based assays .

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates, such as diastereomeric impurities in peptide conjugates .

How can researchers mitigate residual trifluoroacetic acid (TFA) in final compounds?

Basic Protocol :

TFA, a byproduct of deprotection, is removed via lyophilization or precipitation in cold diethyl ether. Residual TFA levels are quantified using ion chromatography (detection limit: 0.1 ppm) .

Q. Advanced Strategies :

- Buffer Exchange : Size-exclusion chromatography (SEC) or dialysis (MWCO 1 kDa) reduces TFA content in peptide conjugates.

- Neutralization : Co-lyophilization with volatile bases (e.g., triethylamine) neutralizes TFA without introducing non-volatile salts .

What are the key considerations for designing this compound-based tumor-targeting conjugates?

Q. Basic Design Principles :

- Linker Chemistry : Use γ-carboxylic acid for conjugation to avoid disrupting FR-binding motifs. For example, γ-azido derivatives enable copper-free click chemistry with alkynylated drugs .

- Protection-Deprotection Sequence : Sequential removal of N10-Tfa and lysine-Tfa groups ensures site-specific functionalization. Hydrazine (1% in DMF) selectively cleaves N10-Tfa, while piperidine (20% in DMF) removes lysine-Tfa .

Q. Advanced Optimization :

- In Vivo Efficacy : Conjugates with polyethylene glycol (PEG) spacers show enhanced tumor accumulation in xenograft models (e.g., 2.5-fold higher uptake in ovarian carcinoma) .

- Toxicity Profiling : Dose-dependent cytotoxicity studies (IC values) in FR-positive vs. FR-negative cell lines (e.g., KB vs. A549) validate target specificity .

How do structural modifications at the N10 position affect the compound’s reactivity and stability?

Q. Basic Stability Data :

Q. Advanced Reactivity Insights :

- Cross-Coupling Reactions : The N10-Tfa group is inert toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling orthogonal functionalization of pteroic acid derivatives .

- Enzymatic Compatibility : Retains stability in esterase-rich environments (e.g., serum), critical for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。